6-Ethoxy Derivative 34 Exhibits 2.5-Fold Enhancement of Glucose Uptake Over Vehicle and 1.1-Fold Over PT-1 in L6 Myotubes
In a study evaluating benzothiazole derivatives for antidiabetic activity, the specific 6-ethoxy-substituted compound 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (compound 34) demonstrated a significant increase in glucose uptake in L6 myotubes. This compound augmented the rate of glucose uptake by 2.5-fold compared to vehicle-treated cells and by 1.1-fold compared to the reference compound PT-1 [1]. The data indicate that the 6-ethoxy group is a critical structural feature contributing to this enhanced metabolic effect, distinguishing it from other benzothiazole analogs lacking this specific substitution.
| Evidence Dimension | Glucose uptake rate (fold-change) |
|---|---|
| Target Compound Data | 2.5-fold vs. vehicle; 1.1-fold vs. PT-1 |
| Comparator Or Baseline | Vehicle (baseline) and PT-1 (reference compound) |
| Quantified Difference | 2.5x vehicle; 1.1x PT-1 |
| Conditions | L6 myotubes (rat skeletal muscle cell line) in an AMPK-dependent manner |
Why This Matters
This quantitative advantage in an in vitro model of glucose transport positions 6-ethoxybenzothiazole-based compounds as more promising leads for antidiabetic drug development compared to unsubstituted or other substituted analogs.
- [1] Meltzer-Mats E, Babai-Shani G, Pasternak L, et al. Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. ACS Figshare. 2016. Compound 34 (2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole) augmented glucose uptake up to 2.5-fold vs. vehicle and 1.1-fold vs. PT-1. View Source
